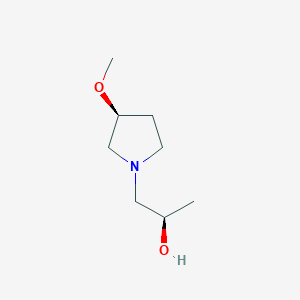![molecular formula C12H16N4O B11756141 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- is a heterocyclic compound with the molecular formula C12H16N4O and a molecular weight of 232.28 g/mol This compound is a derivative of benzotriazole, featuring a morpholine ring attached to the benzotriazole core
Vorbereitungsmethoden
The synthesis of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- typically involves the reaction of benzotriazole with a morpholine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole or morpholine ring are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- can be compared with other benzotriazole derivatives and morpholine-containing compounds. Similar compounds include:
1H-Benzotriazole: The parent compound, known for its use as a corrosion inhibitor and in various synthetic applications.
1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole: A closely related compound with similar chemical properties and applications.
Benzimidazole: Another heterocyclic compound with a similar structure and applications in chemistry and biology.
The uniqueness of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- lies in its combination of the benzotriazole and morpholine moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16N4O |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
4-[1-(benzotriazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C12H16N4O/c1-10(15-6-8-17-9-7-15)16-12-5-3-2-4-11(12)13-14-16/h2-5,10H,6-9H2,1H3 |
InChI-Schlüssel |
VUNKWQIQBLPECK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N1CCOCC1)N2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
![tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate](/img/structure/B11756070.png)
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)

![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)






